REACTION_SMILES
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[CH3:18][NH:19][CH:20]([CH3:21])[CH3:22].[CH3:23][OH:24].[O:1]1[CH:2]([CH2:3][O:4][c:5]2[c:6](-[c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[cH:7][cH:8][cH:9][cH:10]2)[CH2:17]1>>[OH:1][CH:2]([CH2:3][O:4][c:5]1[c:6](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:7][cH:8][cH:9][cH:10]1)[CH2:17][N:19]([CH3:18])[CH:20]([CH3:21])[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(-c2ccccc2OCC2CO2)cc1
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Name
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Type
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product
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Smiles
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CC(C)N(C)CC(O)COc1ccccc1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |